2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride
Overview
Description
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H5F2NO2·HCl and a molecular weight of 209.58 g/mol . It is a solid powder that is typically stored at ambient temperature . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Scientific Research Applications
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride are currently unknown. This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new substances . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it may be involved in various biochemical reactions . The downstream effects of these reactions would depend on the specific pathways and the other compounds involved.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds . The effects of these compounds would depend on their specific properties and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . .
Preparation Methods
The synthesis of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-2-carboxylic acid with difluoromethylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
2-(Pyridin-2-yl)acetic acid: Lacks the difluoromethyl group, resulting in different reactivity and binding properties.
2,2-Difluoroacetic acid: Contains the difluoromethyl group but lacks the pyridine ring, leading to different applications and reactivity.
These comparisons highlight the unique features of this compound, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2.ClH/c8-7(9,6(11)12)5-3-1-2-4-10-5;/h1-4H,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLIMIGIQDVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)O)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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